molecular formula C11H9FN2O B14114145 N-(7-Fluoroquinolin-2-yl)acetamide

N-(7-Fluoroquinolin-2-yl)acetamide

Cat. No.: B14114145
M. Wt: 204.20 g/mol
InChI Key: GFNLXKFWSUKPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Fluoroquinolin-2-yl)acetamide is a fluorinated acetamide derivative featuring a quinoline core substituted with a fluorine atom at the 7-position and an acetamide group at the 2-position (Figure 1).

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

N-(7-fluoroquinolin-2-yl)acetamide

InChI

InChI=1S/C11H9FN2O/c1-7(15)13-11-5-3-8-2-4-9(12)6-10(8)14-11/h2-6H,1H3,(H,13,14,15)

InChI Key

GFNLXKFWSUKPMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=C2)F)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Fluoroquinolin-2-yl)acetamide typically involves the reaction of 7-fluoroquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Starting Materials: 7-Fluoroquinoline and acetic anhydride.

    Catalyst: A suitable acid catalyst such as sulfuric acid.

    Reaction Conditions: Reflux at elevated temperatures for several hours.

    Purification: Recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-Fluoroquinolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and substituted quinoline compounds with diverse functional groups.

Scientific Research Applications

N-(7-Fluoroquinolin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-Fluoroquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Cancer Activity

Quinazoline- and quinoline-based acetamides with sulfonyl and heterocyclic substituents demonstrate notable anti-cancer activity. For example:

  • N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) showed potent activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines (MTT assay) .
  • 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide (C18H14Br2N2O3) features bromine substituents on the quinoline ring, which may enhance DNA intercalation or enzyme inhibition due to increased electrophilicity .

Comparison with N-(7-Fluoroquinolin-2-yl)acetamide: The fluorine atom at the 7-position may improve metabolic stability compared to bulkier halogens (e.g., bromine) while maintaining electron-withdrawing effects critical for target binding.

Metabolic Stability and Deacetylation
  • N-(1-hydroxy-2-fluorenyl)acetamide undergoes deacetylation in rat tissues, whereas N-(7-hydroxy-2-fluorenyl)acetamide resists metabolic cleavage . This highlights the importance of substituent position: the 7-fluoro group in this compound may similarly hinder enzymatic degradation compared to analogs with hydroxyl or chloro groups at this position.

Halogen Substitution Effects

Halogenated acetamides exhibit distinct physicochemical and biological profiles:

Compound Substituent(s) Molecular Weight Key Properties/Activities Evidence ID
This compound 7-F, 2-acetamide Not provided Hypothesized metabolic stability
N-(7-Chloro-2-fluorenyl)acetamide 7-Cl, 2-acetamide 256.72 Structural analog with chlorination
N-(7-Bromo-9-oxo-fluoren-2-yl)acetamide 7-Br, 9-oxo, 2-acetamide 316.15 Increased molecular weight, potential enzyme inhibition

Fluorine’s small size and high electronegativity enhance membrane permeability and reduce metabolic oxidation compared to chlorine or bromine .

Crystallographic and Structural Insights

  • N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-ClC6H4NH-CO-CCl3) exhibit varied crystal systems and hydrogen-bonding patterns depending on substituent electronic effects .
  • 2-Chloro-N-(4-fluorophenyl)acetamide forms intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice .

Table 1: Comparative Analysis of Selected Acetamides

Compound Name Core Structure Substituents Biological Activity Metabolic Stability Evidence ID
This compound Quinoline 7-F, 2-acetamide Not reported Hypothesized high
N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide Quinazoline 4-morpholino, sulfonyl Anti-cancer (HCT-1, MCF-7) Moderate
N-(7-Chloro-2-fluorenyl)acetamide Fluorene 7-Cl, 2-acetamide Not reported Low (deacetylation)
2-Chloro-N-(4-fluorophenyl)acetamide Phenyl 2-Cl, 4-F Intermediate for drug synthesis High (crystalline)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.